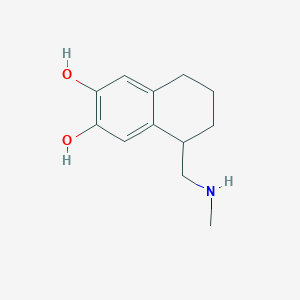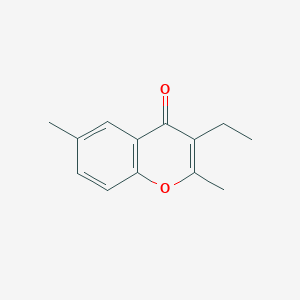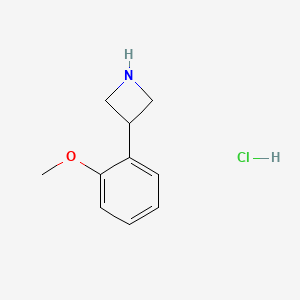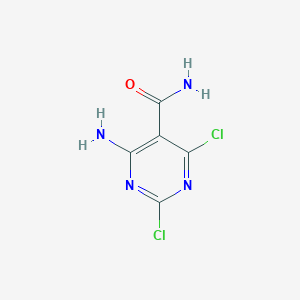
(S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that features a naphthalene core substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the naphthalene ring.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.
Amination: Introduction of the amine group at the 1-position of the tetrahydronaphthalene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and reduction processes, followed by efficient chiral resolution techniques to obtain the desired (S)-enantiomer in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the tetrahydronaphthalene ring.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent and conditions.
Reduction Products: Further reduced forms of the tetrahydronaphthalene ring.
Substitution Products: Compounds with different functional groups replacing the halogen atoms.
Wissenschaftliche Forschungsanwendungen
(S)-5-Chlor-7-fluor-1,2,3,4-tetrahydronaphthalen-1-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese potenzieller pharmazeutischer Wirkstoffe verwendet.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Biologische Studien: Es wird in Studien verwendet, um die Wechselwirkung chiraler Amine mit biologischen Zielstrukturen zu verstehen.
Industrielle Anwendungen: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (S)-5-Chlor-7-fluor-1,2,3,4-tetrahydronaphthalen-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Ähnliche Verbindungen:
®-5-Chlor-7-fluor-1,2,3,4-tetrahydronaphthalen-1-amin: Das Enantiomer der Verbindung mit unterschiedlichen chiralen Eigenschaften.
5-Chlor-7-fluor-1,2,3,4-tetrahydronaphthalen-1-ol: Eine ähnliche Verbindung mit einer Hydroxylgruppe anstelle einer Aminogruppe.
5-Chlor-7-fluor-1,2,3,4-tetrahydronaphthalen-1-carbonsäure: Eine Carbonsäure-Derivate der Verbindung.
Einzigartigkeit: (S)-5-Chlor-7-fluor-1,2,3,4-tetrahydronaphthalen-1-amin ist aufgrund seiner spezifischen chiralen Konfiguration und des Vorhandenseins sowohl von Chlor- als auch von Fluoratomen einzigartig, was seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann.
Wirkmechanismus
The mechanism of action of (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
®-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different chiral properties.
5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.
5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: A carboxylic acid derivative of the compound.
Uniqueness: (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms, which can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H11ClFN |
|---|---|
Molekulargewicht |
199.65 g/mol |
IUPAC-Name |
(1S)-5-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |
InChI-Schlüssel |
GZQXDQBJQARTAR-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)F)Cl)N |
Kanonische SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Difluoromethoxy)benzo[d]oxazol-2-ol](/img/structure/B11898751.png)


![1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11898771.png)







![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)
